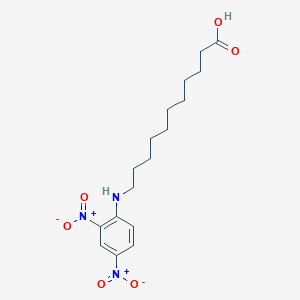
11-(2,4-Dinitroanilino)undecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(2,4-Dinitroanilino)undecanoic acid is a synthetic organic compound characterized by the presence of a dinitroaniline group attached to an undecanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2,4-Dinitroanilino)undecanoic acid typically involves the reaction of 11-bromoundecanoic acid with 2,4-dinitroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 11-bromoundecanoic acid: This is achieved by the hydrobromination of 10-undecenoic acid in the presence of a radical initiator such as benzoyl peroxide.
Reaction with 2,4-dinitroaniline: The 11-bromoundecanoic acid is then reacted with 2,4-dinitroaniline in a suitable solvent, such as toluene, under reflux conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The key steps include the preparation of intermediates, their purification, and the final coupling reaction.
Analyse Chemischer Reaktionen
Types of Reactions
11-(2,4-Dinitroanilino)undecanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Substitution: The bromine atom in 11-bromoundecanoic acid can be substituted with the 2,4-dinitroaniline group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: The substitution reaction typically requires a solvent like toluene and a catalyst such as benzoyl peroxide.
Major Products Formed
Reduction: The reduction of nitro groups results in the formation of 11-(2,4-diaminoanilino)undecanoic acid.
Substitution: The primary product is this compound.
Wissenschaftliche Forschungsanwendungen
11-(2,4-Dinitroanilino)undecanoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 11-(2,4-Dinitroanilino)undecanoic acid involves its interaction with cellular components. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular proteins and enzymes. This interaction can disrupt cellular processes, leading to antifungal and other biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitroaniline: A related compound with similar chemical properties but different applications.
11-Aminoundecanoic acid: Another related compound used in the production of Nylon-11.
Uniqueness
11-(2,4-Dinitroanilino)undecanoic acid is unique due to its combination of a long aliphatic chain with a dinitroaniline group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
141476-59-7 |
|---|---|
Molekularformel |
C17H25N3O6 |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
11-(2,4-dinitroanilino)undecanoic acid |
InChI |
InChI=1S/C17H25N3O6/c21-17(22)9-7-5-3-1-2-4-6-8-12-18-15-11-10-14(19(23)24)13-16(15)20(25)26/h10-11,13,18H,1-9,12H2,(H,21,22) |
InChI-Schlüssel |
MYVPOKQUGGBOGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R,4S,5R,6R)-2-[[(2R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14266747.png)
![3-[(2-Methylpropyl)sulfanyl]prop-1-yne](/img/structure/B14266759.png)
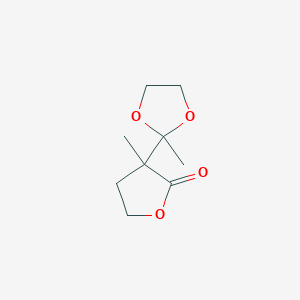
![N,N-Dimethyl-N'-{4-[(2-nitrophenyl)methyl]phenyl}urea](/img/structure/B14266776.png)
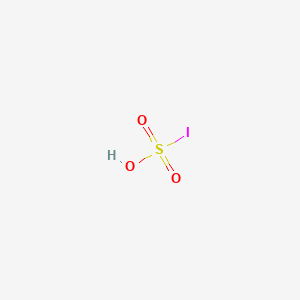
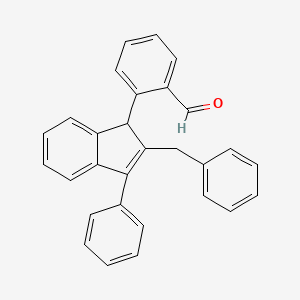
![(5S)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal](/img/structure/B14266781.png)
![1-[(7-Bromoheptyl)oxy]-4-nitrobenzene](/img/structure/B14266804.png)
![(3S)-1-[(S)-Benzenesulfinyl]hex-1-en-3-ol](/img/structure/B14266808.png)
![N-(3-bromophenyl)-3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14266815.png)
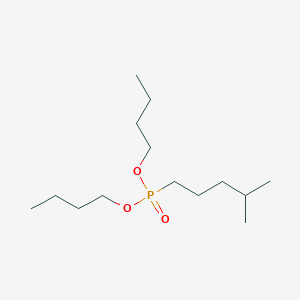
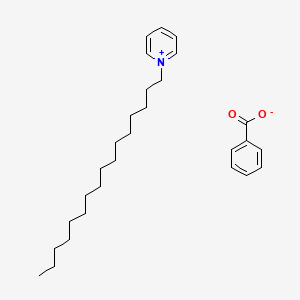
![2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14266843.png)
